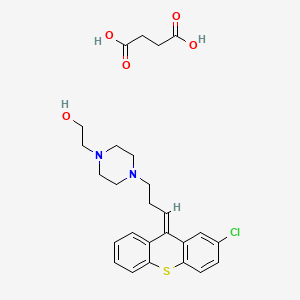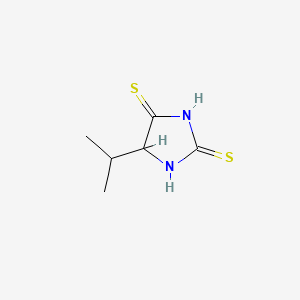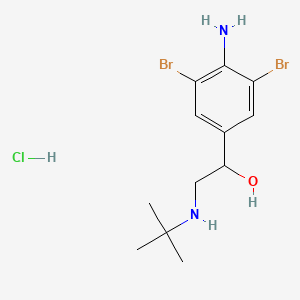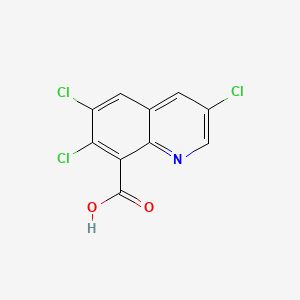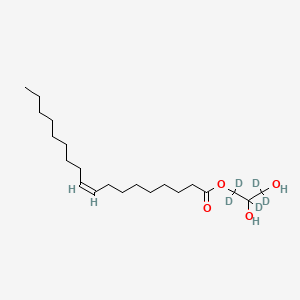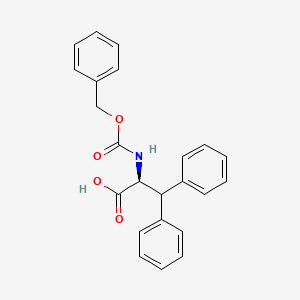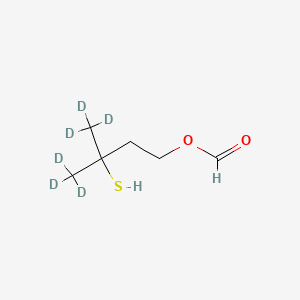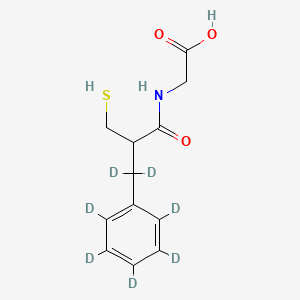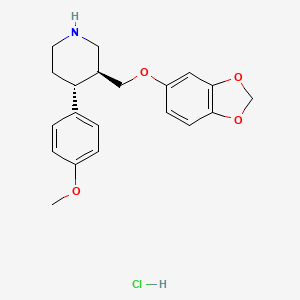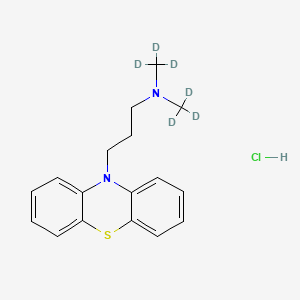
Promazine-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Promazine-d6 Hydrochloride is a phenothiazine compound and a D2DR inhibitor . It is the labelled salt of Promazine, which is an antipsychotic used to treat schizophrenia . The chemical has a known molecular formula of C17-H20-N2-S.Cl-H .
Molecular Structure Analysis
Promazine-d6 Hydrochloride has a molecular formula of C17H15ClD6N2S . The average molecular weight is 326.92 g/mol . The structure is similar to Promazine Hydrochloride, which has a molecular formula of C17H21ClN2S and an average mass of 320.880 Da .
Chemical Reactions Analysis
Promazine Hydrochloride undergoes oxidation in two steps. The first, reversible, step produces a color cation-radical. The presence of excess oxidant leads to the generation of the colorless promazine sulfoxide. This step of the reaction is irreversible .
Wissenschaftliche Forschungsanwendungen
1. Assembly Behaviour and Physicochemical Parameters Study
- Summary of Application : This study investigates the assembly behaviour and physicochemical parameters of a drug-surfactant mixture comprising tetradecyltrimethylammonium bromide (TTAB) and promazine hydrochloride (PMZ) in water and aqueous solutions of monohydroxy organic compounds .
- Methods of Application : The interaction between TTAB and PMZ has been characterized with the assessment of physicochemical quantities using a conductometric method .
- Results : The introduction of PMZ with TTAB surfactant resulted in a reduction of the critical micelle concentration (CMC) value and an augmentation of the magnitude of counter ion binding (β). The micellization of the TTAB + PMZ system was obtained as spontaneous with negative standard Gibbs energy values .
2. Interaction with Surfactants
- Summary of Application : The micellization of an amphiphilic drug, promazine hydrochloride, and gemini surfactants has been examined in the pure and mixed states in aqueous solutions at different compositions and temperatures .
- Methods of Application : The study was conducted conductometrically in the pure and mixed states in aqueous solutions at different compositions and temperatures .
- Results : Dicationic gemini surfactants provide a much better environment for the micellization behavior than the corresponding monocationic counterpart CTAB. The critical micelle concentration (cmc) values are lower than the cmc for ideal mixing, suggesting attractive interactions between the two components in mixed micelles .
3. Oxidation Kinetics Study
- Summary of Application : A comparative study on the oxidation kinetics of potent antihistamines promethazine hydrochloride (PRM1) and promazine hydrochloride (PRM2)—structural isomers by sodium N-bromo-benzene-sulphonamide (bromamine-B or BAB) was carried out in acidic medium (HClO4) at 303 K .
- Methods of Application : The study was conducted in an acidic medium (HClO4) at 303 K .
- Results : Under similar experimental conditions, the rate of oxidation of promethazine hydrochloride is nearly 1.3 times more than the rate of oxidation of promazine hydrochloride .
4. Treatment of Psychomotor Agitation
- Summary of Application : Promazine is used as an adjunct for short term treatment of moderate and severe psychomotor agitation .
- Methods of Application : It is primarily used in short-term treatment of disturbed behavior .
- Results : It has been found effective in treating agitation or restlessness in the elderly .
5. Interaction with Gemini Surfactants
- Summary of Application : The micellization of an amphiphilic drug, promazine hydrochloride, and gemini surfactants has been examined conductometrically in the pure and mixed states in aqueous solutions at different compositions and temperatures .
- Methods of Application : The study was conducted conductometrically in the pure and mixed states in aqueous solutions at different compositions and temperatures .
- Results : Dicationic gemini surfactants provide a much better environment for the micellization behavior than the corresponding monomeric hexadecyltrimethylammonium bromide (CTAB) counterparts .
6. Treatment of Schizophrenia
Safety And Hazards
Eigenschaften
IUPAC Name |
3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVSXRLRGOICGA-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Promazine-d6 Hydrochloride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

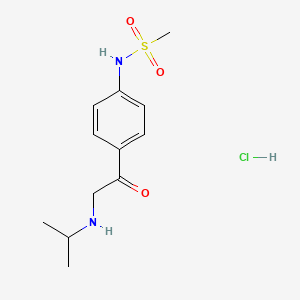

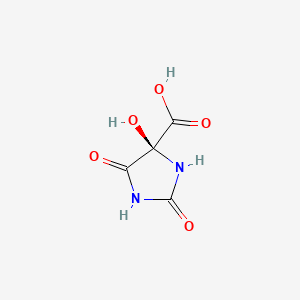
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)
